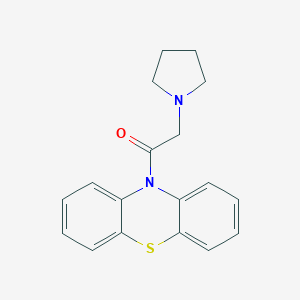
10-(Pyrrolidinoacetyl)phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Pyrrolidinoacetyl)phenothiazine, commonly known as PAP, is a synthetic compound that belongs to the class of phenothiazine derivatives. It was first synthesized in the 1950s and has been extensively studied for its potential applications in various fields of research. PAP is a versatile compound that exhibits a wide range of biological activities, making it an attractive target for scientific investigations.
Mécanisme D'action
The exact mechanism of action of PAP is not fully understood. However, it is believed to act as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This is thought to contribute to its antipsychotic and antidepressant effects. PAP has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Effets Biochimiques Et Physiologiques
PAP has been shown to affect a range of biochemical and physiological processes in the body. It has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. PAP has also been shown to affect the levels of various hormones, including cortisol and prolactin. Additionally, PAP has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PAP in laboratory experiments is its versatility. It exhibits a wide range of biological activities, making it an attractive target for scientific investigations. Additionally, PAP is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using PAP in laboratory experiments is its potential toxicity. PAP has been shown to have toxic effects on certain cell types, and caution should be exercised when handling the compound.
Orientations Futures
There are several potential future directions for research on PAP. One area of interest is its potential use in the treatment of neurological disorders, including schizophrenia and bipolar disorder. Additionally, PAP may have applications in the treatment of other disorders, such as depression and anxiety. Further research is also needed to fully elucidate the mechanism of action of PAP and its effects on various biochemical and physiological processes in the body.
Méthodes De Synthèse
The synthesis of PAP involves the reaction of phenothiazine with pyrrolidine and acetic anhydride. The resulting compound is then purified through recrystallization to obtain a high yield of pure PAP. The synthesis of PAP is a straightforward process that can be carried out in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
PAP has been studied extensively for its potential applications in the field of neuroscience. It has been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. PAP has also been investigated for its potential use as a tool for studying the mechanisms underlying various neurological disorders, including schizophrenia and bipolar disorder.
Propriétés
Numéro CAS |
63834-19-5 |
|---|---|
Nom du produit |
10-(Pyrrolidinoacetyl)phenothiazine |
Formule moléculaire |
C18H18N2OS |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-phenothiazin-10-yl-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C18H18N2OS/c21-18(13-19-11-5-6-12-19)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-4,7-10H,5-6,11-13H2 |
Clé InChI |
AHLPZCFSMHPTSO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canonique |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



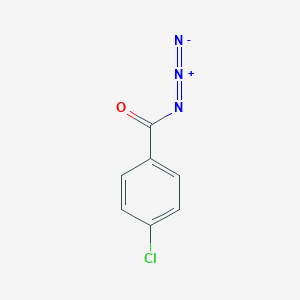
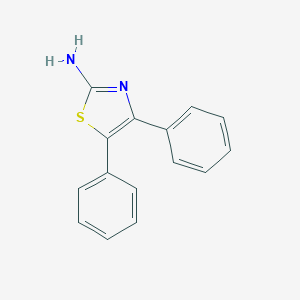
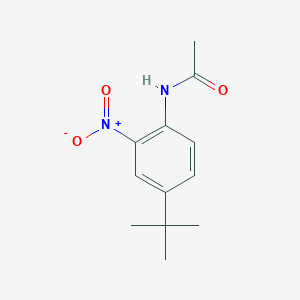

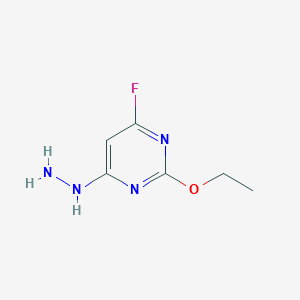

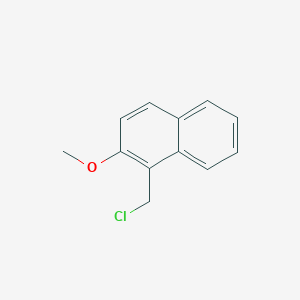

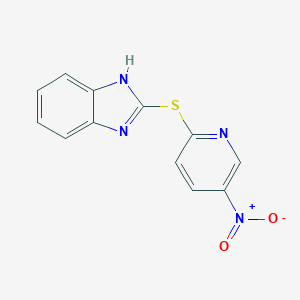
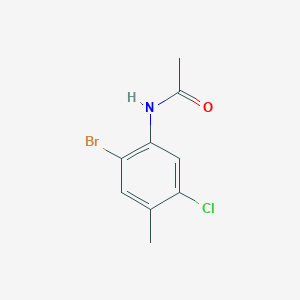
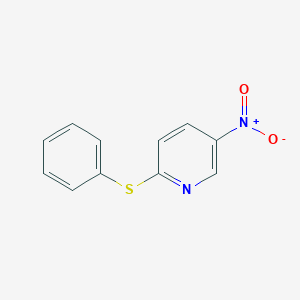
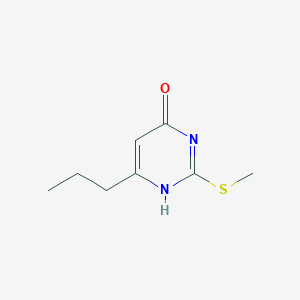
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)
![2-(2,4-Dinitrobenzylthio)-1H-benzo[d]imidazole](/img/structure/B183414.png)